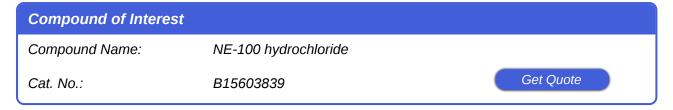


Application Notes and Protocols: NE-100 Hydrochloride Administration in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction to NE-100 Hydrochloride

NE-100 hydrochloride is a potent, orally active, and selective antagonist for the sigma-1 (σ_1) receptor, with an IC₅₀ of 4.16 nM.[1][2] It demonstrates high selectivity for the σ_1 receptor, with over 55-fold selectivity compared to σ_2 receptors and more than 6000-fold selectivity over various other receptors, including dopamine (D₁, D₂), serotonin (5-HT_{1a}, 5-HT₂), and PCP receptors.[3] Due to its ability to modulate cellular stress responses and neuronal function, NE-100 is widely utilized in preclinical research to investigate the role of the σ_1 receptor in various pathologies. Its primary applications are in studies related to neurological and psychiatric disorders, where it has shown potential neuroprotective, antipsychotic, and cognitive-enhancing activities.[1]

Mechanism of Action and Signaling Pathways

NE-100 exerts its effects by binding to and inhibiting the sigma-1 receptor. The σ_1 receptor is a unique ligand-operated molecular chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondria interface, known as the mitochondria-associated ER membrane (MAM).[4][5] This receptor plays a crucial role in regulating a variety of cellular functions, particularly under conditions of stress.

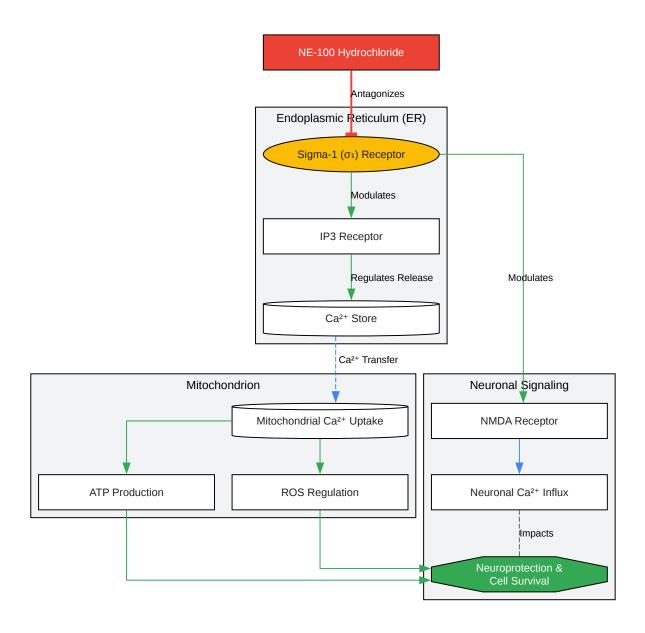
Key Signaling Pathways Modulated by NE-100:



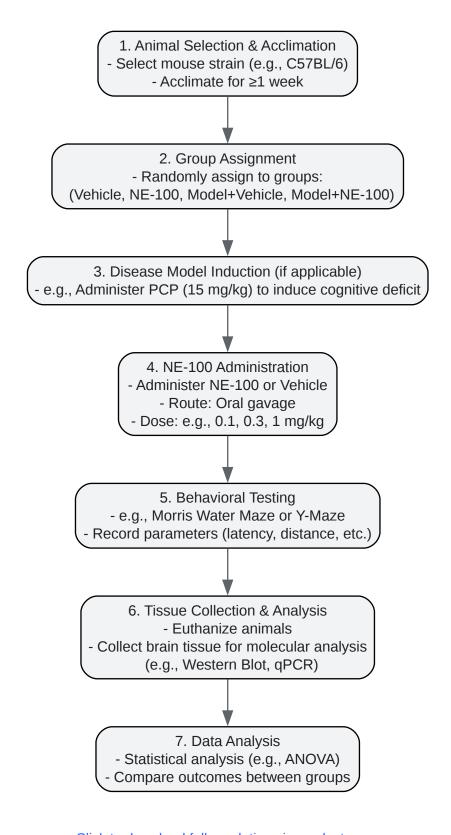
- Calcium (Ca²⁺) Signaling: The σ₁ receptor modulates Ca²⁺ signaling between the ER and mitochondria through its interaction with the inositol 1,4,5-trisphosphate (IP₃) receptor.[5][6] By antagonizing the σ₁ receptor, NE-100 can block the potentiation of NMDA-induced Ca²⁺ influx and inhibit the mobilization of Ca²⁺ from the ER.[7][8]
- Endoplasmic Reticulum (ER) Stress Response: The σ₁ receptor is involved in mitigating ER stress. NE-100 has been shown to inhibit cell death and regulate the expression of ER stress-related proteins in cellular models.[1]
- Neurotransmitter System Modulation: The σ_1 receptor influences multiple neurotransmitter systems. NE-100 can block the effects of σ_1 receptor agonists on the firing of serotonin (5-HT) neurons and may modulate glutamatergic and GABAergic systems.[8]

Visualizing the Sigma-1 Receptor Signaling Pathway









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